molecular formula C13H17N3O B13572505 rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B13572505
M. Wt: 231.29 g/mol
InChI Key: XZKKWURXJMRTPL-GWCFXTLKSA-N
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Description

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyridine ring, and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone core, the introduction of the cyclopropyl group, and the attachment of the pyridine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and molecules with cyclopropyl and pyridine groups. Examples include:

  • 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one
  • 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Uniqueness

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C13H17N3O/c14-8-10-7-12(17)16(11-1-2-11)13(10)9-3-5-15-6-4-9/h3-6,10-11,13H,1-2,7-8,14H2/t10-,13-/m0/s1

InChI Key

XZKKWURXJMRTPL-GWCFXTLKSA-N

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)CN)C3=CC=NC=C3

Canonical SMILES

C1CC1N2C(C(CC2=O)CN)C3=CC=NC=C3

Origin of Product

United States

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